3-methoxy-10-(3-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Overview
Description
Chromanone or Chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . Structurally, chroman-4-one is a fusion of a benzene nucleus with dihydropyran .
Synthesis Analysis
The synthesis of similar compounds often involves chemical transformations. For example, a compound named MFCTP was synthesized through the chemical transformation of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 1,3-thiazolidine-2,4-dione in boiling ethanol containing piperidine .Molecular Structure Analysis
The molecular structure of these compounds is usually established via elemental analysis and spectral data. Techniques such as FT-IR spectroscopy and the GIAO method for calculating NMR chemical shifts are often used .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For instance, a compound named 3-HC displayed a redshift with a change in wavelength of emission maximum from 436 to 465 nm along with enhancement in fluorescence intensity when Al3+ was added .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, the fluorescence emission spectra of 3-HC were recorded using excitation wavelengths in the range of 300–400 nm .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of these compounds could involve the development of more effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, further studies could focus on exploring their diverse biological activities and potential applications in various fields .
Properties
IUPAC Name |
3-methoxy-10-(3-methoxyphenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-13-22-19(21(12-28-22)14-5-4-6-15(9-14)26-2)11-18-17-8-7-16(27-3)10-20(17)24(25)29-23(13)18/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXSOOCRQGPYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC(=CC=C4)OC)C5=C(C=C(C=C5)OC)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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